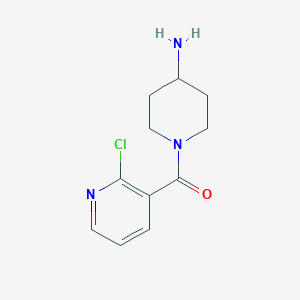

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

Vue d'ensemble

Description

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic non-steroidal androgen receptor modulator (SARM) that has been developed for potential use in medical research. This compound is known for its ability to selectively target androgen receptors, making it a promising candidate for various therapeutic applications.

Analyse Des Réactions Chimiques

Substitution Reactions

The compound undergoes substitution at the piperidine nitrogen, introducing the chloropyridine moiety. This reaction is facilitated by deprotonation of the piperidine amine, enabling nucleophilic attack on the chloropyridine.

Cyclization Reactions

Formation of the piperidine ring involves intramolecular cyclization of aminomethyl precursors. For example, aminomethyl-piperidine intermediates undergo acid-catalyzed cyclization to form the six-membered ring structure .

Enzymatic Inhibition

The compound exhibits enzyme-inhibitory activity, particularly against kinases like PKB (Protein Kinase B). Its mechanism involves binding to the ATP-binding pocket of PKB, with the chloropyridine moiety interacting with the lipophilic regions of the enzyme .

Table 2: Reaction Mechanisms

| Mechanism | Key Interactions | Biological Impact |

|---|---|---|

| Substitution | Piperidine N attacks chloropyridine | Formation of core structure |

| Cyclization | Intramolecular amine-alkyl coupling | Piperidine ring formation |

| Enzymatic Inhibition | Chloropyridine-enzyme binding | PKB pathway modulation |

Enzyme Inhibition

The compound demonstrates selective inhibition of the PI3K-AKT-mTOR pathway, a critical signaling cascade in cancer. Studies show up to 150-fold selectivity for PKB over PKA, highlighting its therapeutic potential .

Receptor Modulation

It interacts with G-protein coupled receptors (GPCRs), modulating downstream signaling pathways. This activity is attributed to the conjugated piperidine-chloropyridine system, which enhances ligand-receptor binding affinity .

Table 3: Biological Activity

| Target | IC₅₀ (μM) | Selectivity |

|---|---|---|

| PKB | 0.66 | PKB vs. PKA (150-fold) |

| PI3K | 8.1 | Inhibition of lipid kinase activity |

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is utilized as a building block for synthesizing new compounds. Researchers employ it to explore reaction mechanisms and develop innovative synthetic pathways.

Biology

The biological applications of this compound are noteworthy, particularly its role as an inhibitor in various biochemical pathways. Key activities include:

Enzyme Inhibition:

The compound has shown potential to inhibit specific kinases involved in critical signaling pathways, such as the PI3K-AKT-mTOR pathway, which is crucial in cancer biology.

Receptor Modulation:

It can modulate the activity of certain receptors, influencing cellular processes like metabolism and gene expression.

Medicine

In medical research, the compound is being investigated for its therapeutic applications . Studies indicate potential uses in developing new drugs targeting various diseases, especially cancer and metabolic disorders.

Case Studies

Case Study 1: Inhibition of Protein Kinase B (Akt)

Research has demonstrated that derivatives similar to this compound exhibit selective inhibition of Protein Kinase B (Akt). For example, compounds with structural similarities have shown up to 150-fold selectivity for inhibiting Akt over PKA (Protein Kinase A), making them promising candidates for further development in cancer therapeutics.

Case Study 2: Modulating Signaling Pathways

In vivo studies indicate that compounds derived from this class can modulate biomarkers associated with the PI3K-AKT-mTOR signaling pathway. This modulation has been linked to significant reductions in tumor growth in xenograft models.

Mécanisme D'action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its selective binding to androgen receptors. This binding modulates the receptor’s activity, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth, bone density, and other physiological functions.

Comparaison Avec Des Composés Similaires

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to its selective androgen receptor modulation properties. Similar compounds include other SARMs like:

Ostarine (MK-2866): Known for its muscle-building properties.

Ligandrol (LGD-4033): Studied for its potential in treating muscle wasting.

RAD140: Investigated for its effects on muscle and bone health.

Compared to these compounds, this compound offers a unique balance of selectivity and potency, making it a valuable candidate for further research.

Activité Biologique

Overview

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone, with the CAS number 1421103-99-2, is a synthetic compound recognized as a non-steroidal androgen receptor modulator (SARM). It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its selective action on androgen receptors, which may offer therapeutic benefits in conditions such as muscle wasting and osteoporosis.

The molecular formula of this compound is C₁₁H₁₄ClN₃O, with a molecular weight of 239.7 g/mol. This compound features a piperidine ring, an amino group, and a chloropyridine moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 239.7 g/mol |

| CAS Number | 1421103-99-2 |

| Purity | Min. 95% |

The biological activity of this compound primarily involves its selective binding to androgen receptors. This interaction modulates receptor activity, influencing gene expression and various cellular processes. The compound has been shown to affect pathways related to muscle growth and bone density, making it a candidate for treating conditions associated with muscle atrophy and osteoporosis .

Biological Activity and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Androgen Receptor Modulation : The compound exhibits selective activity towards androgen receptors, which is crucial for its classification as a SARM. This selectivity is beneficial in minimizing side effects commonly associated with traditional anabolic steroids .

-

Therapeutic Applications :

- Muscle Wasting : Research indicates that this compound may promote muscle growth by activating androgen receptors selectively in muscle tissues without significantly affecting prostate tissues .

- Osteoporosis Treatment : The compound's ability to enhance bone density through androgen receptor modulation positions it as a potential treatment for osteoporosis .

- Preclinical Studies : In vivo studies have demonstrated that this compound can significantly improve muscle mass and strength in animal models, suggesting its potential utility in clinical settings for patients experiencing muscle loss due to aging or chronic diseases .

Case Studies

Several case studies have been documented regarding the effects of this compound:

- Case Study 1 : A study on mice indicated that administration of the compound led to a marked increase in lean body mass and improved physical performance metrics compared to control groups. These findings suggest that the compound may effectively counteract muscle wasting .

- Case Study 2 : In another investigation focused on bone health, the compound was shown to enhance bone mineral density in ovariectomized rats, which serves as a model for postmenopausal osteoporosis. The results indicated significant improvements compared to untreated controls .

Comparative Analysis with Similar Compounds

When comparing this compound with other SARMs such as Ostarine (MK-2866) and Ligandrol (LGD-4033), it stands out due to its unique selectivity profile:

| Compound | Mechanism of Action | Therapeutic Focus |

|---|---|---|

| This compound | Selective androgen receptor modulator | Muscle wasting, osteoporosis |

| Ostarine (MK-2866) | Selective androgen receptor modulator | Muscle gain |

| Ligandrol (LGD-4033) | Selective androgen receptor modulator | Muscle wasting |

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-9(2-1-5-14-10)11(16)15-6-3-8(13)4-7-15/h1-2,5,8H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIBPSLUKVDLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.